molecular formula C13H12N2O4 B5534694 3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide

3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide

Cat. No. B5534694
M. Wt: 260.24 g/mol
InChI Key: PQXWMLILBGRAAS-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzohydrazide derivatives are a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Their structure typically allows for significant variability in substituent groups, which can dramatically affect their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the condensation of benzohydrazide with aldehydes or ketones, resulting in the formation of N'-substituted benzohydrazides. These reactions can be facilitated by various catalysts and conditions to improve yield and selectivity. For example, some derivatives are synthesized via refluxing ethanol, showing the adaptability of the synthesis process to incorporate different functional groups (Asegbeloyin et al., 2014).

properties

IUPAC Name

3,5-dihydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-2-3-12(19-8)7-14-15-13(18)9-4-10(16)6-11(17)5-9/h2-7,16-17H,1H3,(H,15,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXWMLILBGRAAS-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dihydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

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